molecular formula C7H12N2O2 B15171937 (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide CAS No. 920338-84-7

(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide

Cat. No.: B15171937
CAS No.: 920338-84-7
M. Wt: 156.18 g/mol
InChI Key: BGSYEWIMGNKVQV-IMJSIDKUSA-N
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Description

(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide is a chiral compound with a cyclopropane ring substituted with two carboxamide groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach includes the cyclopropanation of alkenes using diazo compounds or ylides .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the carboxamide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions. The pathways involved include coordination with metal ions and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

CAS No.

920338-84-7

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide

InChI

InChI=1S/C7H12N2O2/c1-7(2)3(5(8)10)4(7)6(9)11/h3-4H,1-2H3,(H2,8,10)(H2,9,11)/t3-,4-/m0/s1

InChI Key

BGSYEWIMGNKVQV-IMJSIDKUSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)N)C(=O)N)C

Canonical SMILES

CC1(C(C1C(=O)N)C(=O)N)C

Origin of Product

United States

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